molecular formula C6H7NO3 B3055256 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione CAS No. 63649-29-6

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B3055256
CAS No.: 63649-29-6
M. Wt: 141.12 g/mol
InChI Key: FCFIXIAXNVTUTF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol . It is a cyclobutene derivative that features both methoxy and methylamino functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxy-3-cyclobutene-1,2-dione with methylamine . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. The compound is typically stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The methoxy and methylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of both methoxy and methylamino groups on the cyclobutene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-7-3-4(8)5(9)6(3)10-2/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFIXIAXNVTUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542563
Record name 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63649-29-6
Record name 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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